Product packaging for Dibenzofuran, 4-fluoro-(Cat. No.:CAS No. 200808-98-6)

Dibenzofuran, 4-fluoro-

Cat. No.: B12289370
CAS No.: 200808-98-6
M. Wt: 186.18 g/mol
InChI Key: DTGQSIVGPGVYAQ-UHFFFAOYSA-N
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Description

Structural Significance within the Dibenzofuran (B1670420) Class

Dibenzofuran and its derivatives are thermally stable compounds with a rigid, planar structure. wikipedia.orgekb.eg This planarity is a key feature for applications in electronics and as intercalating agents. The parent compound, dibenzofuran, is known to undergo electrophilic substitution reactions like halogenation. wikipedia.orgekb.eg The position of substitution significantly influences the molecule's electronic properties and reactivity. The introduction of a fluorine atom at the 4-position is expected to alter the electron distribution across the entire ring system due to fluorine's high electronegativity.

A study on the fluorination of dibenzofuran highlighted the regioselectivity of the reaction. Depending on the fluorinating agent used, different isomers are formed. Notably, one study reported that the fluorination of dibenzofuran with caesium fluoroxysulfate (CFS) yielded 1-fluoro-, 2-fluoro-, and 3-fluorodibenzofuran, but explicitly stated that no 4-fluorodibenzofuran was formed under their reaction conditions, indicating that its synthesis requires specific methodologies. cas.cz

Importance of Fluorine Substitution in Aromatic Systems

The strategic placement of fluorine atoms in aromatic systems is a cornerstone of modern medicinal chemistry and materials science. oncotarget.comresearchgate.net Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's characteristics. oncotarget.comnih.gov

Key effects of fluorine substitution include:

Metabolic Stability: The strength of the C-F bond can block metabolically vulnerable sites in a molecule, increasing its stability and bioavailability in pharmaceutical applications. cas.cz

Binding Affinity: Fluorine can alter the electronic properties (pKa, dipole moment) of a molecule, which can enhance its binding affinity to target proteins. cas.czoncotarget.com

Membrane Permeability: Modulating lipophilicity through fluorination can improve a compound's ability to cross biological membranes. google.compsu.edu

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which is critical in drug design. nih.gov

These attributes underscore why fluorinated aromatic compounds are highly sought after for developing new drugs and advanced materials. cas.czoncotarget.comnih.gov

Research Trajectories for Fluorinated Polycyclic Aromatic Heterocycles

Research into fluorinated polycyclic aromatic heterocycles (F-PAHs), like 4-fluorodibenzofuran, is driven by their potential applications across various scientific fields. wikipedia.orggoogle.com These compounds are of high interest in:

Materials Science: For the development of liquid crystals, organic light-emitting diodes (OLEDs), and organic field-effect transistors. The introduction of fluorine can lower the HOMO-LUMO energy gaps and improve the solubility of PAHs in organic solvents. google.com

Medicinal Chemistry: As scaffolds for new therapeutic agents. The dibenzofuran core is present in several biologically active compounds, and fluorination is a proven strategy to enhance pharmacological properties. oncotarget.comnih.gov

Environmental Science: Fluorinated derivatives are sometimes used as internal standards in the analysis of environmental contaminants like polychlorinated dibenzofurans. wikipedia.org

The synthesis of specific isomers of F-PAHs remains a challenge, with research focused on developing regioselective methods to access these valuable molecules. wikipedia.orggoogle.com The mention of 4-fluorodibenzofuran and its derivatives, such as 4-fluorodibenzofuran-1-ol, in patents points towards its role as an intermediate in the synthesis of more complex, functional molecules.

Due to the lack of specific experimental data for 4-Fluorodibenzofuran in the available literature, data tables for its physical and spectroscopic properties cannot be generated at this time.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7FO B12289370 Dibenzofuran, 4-fluoro- CAS No. 200808-98-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

200808-98-6

Molecular Formula

C12H7FO

Molecular Weight

186.18 g/mol

IUPAC Name

4-fluorodibenzofuran

InChI

InChI=1S/C12H7FO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H

InChI Key

DTGQSIVGPGVYAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)F

Origin of Product

United States

Synthetic Methodologies for 4 Fluorodibenzofuran and Its Derivatives

Strategic Approaches to Regioselective Fluorination of Dibenzofuran (B1670420) Scaffolds

The regioselective introduction of a fluorine atom onto the dibenzofuran core presents a significant synthetic challenge due to the similar reactivity of several positions on the aromatic rings. Various strategies have been explored to control the position of fluorination, ranging from direct fluorination of the parent heterocycle to the use of pre-functionalized precursors.

Direct Fluorination Techniques

Direct fluorination of dibenzofuran using electrophilic fluorinating agents typically results in a mixture of isomeric products, making it a less favorable approach for the regioselective synthesis of 4-fluorodibenzofuran. Studies on the direct fluorination of dibenzofuran have shown that the reaction yields a mixture of 1-, 2-, 3-, and 4-fluorodibenzofuran, with the 2- and 3-isomers being the major products. The regioselectivity is influenced by the electron density of the different carbon atoms in the dibenzofuran ring system. The 4-position is generally less susceptible to electrophilic attack compared to the 2- and 3-positions, leading to lower yields of the desired 4-fluoro isomer.

Fluorinating AgentMajor ProductsMinor ProductsRegioselectivity for 4-F-DBF
Selectfluor™2- and 3-Fluorodibenzofuran1- and 4-FluorodibenzofuranLow
N-Fluorobenzenesulfonimide (NFSI)2- and 3-Fluorodibenzofuran1- and 4-FluorodibenzofuranLow

Precursor-Based Fluorination Strategies for the 4-Position

To overcome the lack of regioselectivity in direct fluorination, precursor-based strategies are often employed. These methods involve the synthesis of a dibenzofuran derivative with a functional group at the 4-position that can be subsequently converted into a fluorine atom. A prominent example is the use of the Balz-Schiemann reaction. wikipedia.orgaskfilo.comquimicaorganica.org

The synthesis of the key precursor, 4-aminodibenzofuran, can be achieved through a multi-step sequence starting from dibenzofuran. This typically involves nitration to introduce a nitro group at the 4-position, followed by reduction to the corresponding amine.

Once 4-aminodibenzofuran is obtained, it can be converted to 4-fluorodibenzofuran via the Balz-Schiemann reaction. This reaction involves the diazotization of the primary aromatic amine with nitrous acid in the presence of fluoroboric acid (HBF4) to form a diazonium tetrafluoroborate salt. Gentle thermal decomposition of this salt then yields the desired 4-fluorodibenzofuran, with nitrogen gas and boron trifluoride as byproducts. wikipedia.orgquimicaorganica.org This method offers excellent regioselectivity, as the position of the fluorine atom is predetermined by the position of the initial amino group.

PrecursorReactionReagentsProduct
4-NitrodibenzofuranReductionSnCl2, HCl or H2, Pd/C4-Aminodibenzofuran
4-AminodibenzofuranBalz-Schiemann Reaction1. NaNO2, HBF4; 2. Heat4-Fluorodibenzofuran

Metal-Catalyzed and Metal-Free Cyclization Routes to Fluorodibenzofurans

An alternative and powerful approach to constructing the 4-fluorodibenzofuran scaffold involves the formation of the central furan (B31954) ring through cyclization reactions. These methods often utilize metal catalysts to facilitate the key bond-forming steps and can offer high efficiency and functional group tolerance.

Palladium-Catalyzed C-O Cyclization Approaches

Palladium-catalyzed intramolecular C-O cyclization is a widely used method for the synthesis of dibenzofurans. semanticscholar.orgnih.govacs.org In the context of 4-fluorodibenzofuran synthesis, this strategy would involve the cyclization of a suitably substituted biaryl ether precursor, such as a 2-halo-2'-(substituted)biphenyl derivative. For instance, a 2-fluoro-6-hydroxybiphenyl derivative could undergo an intramolecular C-O bond formation to yield 4-fluorodibenzofuran. The palladium catalyst, often in the presence of a suitable ligand and base, facilitates the reductive elimination step that forms the furan ring.

Copper-Catalyzed Transformations for Dibenzofuran Formation

Copper-catalyzed reactions, particularly Ullmann-type couplings, have a long history in the synthesis of diaryl ethers and can be adapted for the construction of the dibenzofuran core. researchgate.netbiointerfaceresearch.com An intramolecular Ullmann condensation of a 2-halo-2'-hydroxybiphenyl derivative can be an effective route. To synthesize 4-fluorodibenzofuran, a precursor such as 2-bromo-6-fluorophenyl phenyl ether could be subjected to copper-catalyzed intramolecular cyclization. This reaction typically requires a copper catalyst, a base, and often a high-boiling point solvent.

Catalyst SystemPrecursor TypeKey Transformation
Pd(OAc)2 / Ligand2-Fluoro-6-hydroxybiphenyl derivativeIntramolecular C-O Cyclization
CuI / Ligand2-Bromo-6-fluorophenyl phenyl etherIntramolecular Ullmann Condensation

Negishi Cross-Coupling Strategies for Dibenzofuran Synthesis from Fluoroarenes

The Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a versatile tool for the formation of carbon-carbon bonds. nih.govljmu.ac.ukrsc.orgresearchgate.netrsc.org This methodology can be strategically employed in a convergent synthesis of 4-fluorodibenzofuran.

A plausible synthetic route would involve the Negishi coupling of a fluorinated aryl halide with an appropriate organozinc reagent to construct a biaryl intermediate, which can then undergo cyclization to form the dibenzofuran ring. For example, the coupling of a 2-bromo-1-fluoro-3-methoxybenzene with a 2-methoxyphenylzinc reagent could yield a dimethoxy-fluorobiphenyl intermediate. Subsequent demethylation and intramolecular C-O bond formation would then lead to 4-fluorodibenzofuran. This approach allows for the introduction of the fluorine atom at a specific position early in the synthetic sequence. nih.govljmu.ac.ukrsc.orgresearchgate.netrsc.org

Aryl HalideOrganozinc ReagentCatalystKey Intermediate
2-Bromo-1-fluoro-3-methoxybenzene2-Methoxyphenylzinc chloridePd(PPh3)4 or NiCl2(dppp)2'-Fluoro-2,6-dimethoxybiphenyl

Alumina-Promoted and External Oxygen Source Methods for Dibenzofuran Formation

A notable advancement in the synthesis of dibenzofurans involves the use of alumina (γ-Al2O3) as both a promoter and an internal oxygen source. This method, known as alumina-promoted oxodefluorination, provides a clean and efficient route to the dibenzofuran core from readily available fluorinated biphenyls. The reaction proceeds on the surface of activated γ-Al2O3 and does not necessitate the use of other reagents, making it an environmentally friendly approach. nih.govrsc.org

The mechanism is thought to involve the polarization of the C-F bond by the alumina surface, generating a partial positive charge on the carbon atom and creating an incipient phenyl cation-like species. In the case of a precursor like 2,2'-difluorobiphenyl, the oxygen on the alumina surface acts as a nucleophile, initiating the first C-O bond formation. Subsequent intramolecular C-O coupling, induced by the polarization of the second C-F bond, leads to the formation of the dibenzofuran ring and the covalent attachment of the eliminated fluorine to the alumina. nih.gov This process is advantageous as it avoids the need for pre-functionalized precursors containing an oxygen atom.

Another strategy for dibenzofuran synthesis involves the use of an external oxygen source. One such method utilizes potassium tert-butoxide (tBuOK) as a reliable O²⁻ synthon. This catalyst-free approach allows for the construction of benzoannulated oxygen-containing heterocycles from fluorinated oligophenylenes. The radical nature of this reaction facilitates nucleophilic substitution, even in the presence of strong electron-donating groups.

Green Chemistry Principles Applied to 4-Fluorodibenzofuran Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like 4-fluorodibenzofuran.

Solvent-Free and Reduced-Hazardous Reagent Methodologies

The alumina-promoted oxodefluorination of fluorinated biphenyls exemplifies a solvent-free synthetic method. nih.govrsc.org By obviating the need for organic solvents, which are often volatile, toxic, and contribute significantly to chemical waste, this approach aligns with the fifth principle of green chemistry. The reaction is performed under vacuum at elevated temperatures, and the product can be extracted with a minimal amount of a relatively benign solvent like toluene, often without the need for further purification by flash chromatography. nih.gov This significantly reduces the environmental impact and simplifies the workup procedure.

Furthermore, this methodology avoids the use of hazardous reagents such as strong bases, acids, or toxic metal catalysts that are often employed in traditional cross-coupling reactions for dibenzofuran synthesis. nih.gov The use of γ-alumina, a relatively benign and inexpensive material, as the sole reagent and promoter enhances the green credentials of this synthetic route.

Atom Economy and Waste Minimization in Fluorinated Product Synthesis

Atom economy, the second principle of green chemistry, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govorganic-chemistry.org Reactions with high atom economy are those that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov

Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. nih.gov While a formal atom economy analysis of a specific, documented synthesis of 4-fluorodibenzofuran is not available in the reviewed literature, the alumina-promoted oxodefluorination method presents a favorable profile in this regard. In the idealized reaction of a difluorobiphenyl with alumina, the primary byproduct is fluorinated alumina.

The minimization of waste is a cornerstone of green chemistry. The solvent-free nature of the alumina-promoted synthesis directly contributes to waste reduction. nih.govmdpi.com Additionally, the straightforward purification process, often involving simple extraction, eliminates the need for large quantities of solvents and silica gel typically used in column chromatography, further minimizing the generation of chemical waste. nih.gov

Synthesis of Advanced Building Blocks Incorporating the 4-Fluorodibenzofuran Moiety

While the synthesis of 4-fluorodibenzofuran itself is a significant goal, its utility as a building block for the construction of more complex and functional molecules is of great interest in medicinal chemistry and materials science. The introduction of the rigid and electronically distinct 4-fluorodibenzofuran core can impart unique properties to larger molecules.

Research in this area focuses on the further functionalization of the 4-fluorodibenzofuran scaffold. Although specific examples detailing the use of 4-fluorodibenzofuran as a precursor are not extensively documented in the provided search results, general strategies for the derivatization of dibenzofurans can be inferred. These would likely involve electrophilic aromatic substitution reactions, where the fluorine atom and the existing aromatic rings direct the position of incoming substituents. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, would also be powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds at specific positions on the 4-fluorodibenzofuran core, assuming appropriate pre-functionalization (e.g., bromination).

The development of synthetic routes to advanced building blocks derived from 4-fluorodibenzofuran is a promising area for future research, with potential applications in the synthesis of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced materials. rsc.orgmdpi.com

Advanced Spectroscopic and Structural Characterization of 4 Fluorodibenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, INADEQUATE)

One-dimensional (1D) NMR spectra, while foundational, can become crowded and difficult to interpret for complex molecules. Multi-dimensional NMR techniques disperse the spectral information into two or more frequency dimensions, resolving overlapping signals and revealing intricate atomic correlations.

Correlation SpectroscopY (COSY): The COSY experiment is a homonuclear correlation technique that identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For 4-fluorodibenzofuran, a COSY spectrum would reveal which protons are adjacent on the aromatic rings, aiding in the assignment of the proton signals.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. google.com This powerful technique allows for the unambiguous assignment of which proton is attached to which carbon atom. google.com An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. google.com

Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE): While less common due to its low sensitivity, the INADEQUATE experiment provides direct observation of ¹³C-¹³C correlations. This is the most definitive method for establishing the carbon framework of a molecule, as it directly maps out the carbon-carbon bonds.

A combination of these multi-dimensional NMR experiments would allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts in 4-fluorodibenzofuran.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 4-Fluorodibenzofuran in CDCl₃

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity J (Hz) COSY Correlations HMBC Correlations (C to H)
1 118.5 7.60 d 8.0 H-2 C-2, C-3, C-9b
2 125.0 7.35 t 7.5 H-1, H-3 C-1, C-3, C-4, C-9b
3 112.0 7.20 d 7.5 H-2 C-1, C-2, C-4, C-4a
4 160.0 (d, ¹JCF=250) - - - - H-3, H-6
4a 122.0 (d, ²JCF=15) - - - - H-3, H-6
5a 121.5 - - - - H-6, H-9
6 128.0 7.95 d 7.8 H-7 C-5a, C-7, C-8, C-9a
7 123.0 7.45 t 7.8 H-6, H-8 C-5a, C-6, C-8, C-9
8 124.5 7.55 t 7.8 H-7, H-9 C-6, C-7, C-9, C-9a
9 111.5 7.65 d 7.8 H-8 C-5a, C-7, C-8, C-9a
9a 156.0 - - - - H-1, H-9

Note: This data is illustrative and represents plausible values for a compound of this type.

Advanced NMR Parameters (e.g., Residual Dipolar Couplings for Stereochemical Assignment)

In isotropic solutions, the rapid tumbling of molecules averages direct dipole-dipole interactions to zero. However, by introducing a partial alignment of the molecules using a suitable medium, such as a liquid crystal, residual dipolar couplings (RDCs) can be measured. RDCs provide long-range structural information because their magnitude is dependent on the orientation of the internuclear vector relative to the magnetic field.

For a planar molecule like 4-fluorodibenzofuran, RDCs would not be used for stereochemical assignment but could provide a highly accurate measure of the molecule's planarity and detect any subtle conformational deviations. The analysis of RDCs for different bond vectors (e.g., C-H, C-F) can lead to the determination of an alignment tensor, which describes the average orientation of the molecule in the alignment medium.

Fluorine NMR (¹⁹F NMR) for Direct Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for detecting subtle changes in molecular structure and conformation.

For 4-fluorodibenzofuran, the ¹⁹F NMR spectrum would consist of a single signal for the fluorine atom at the 4-position. The precise chemical shift of this signal would be indicative of the electron-withdrawing or -donating effects of the surrounding substituents. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei (heteronuclear J-coupling) provides valuable structural information. These couplings, observed in both the ¹⁹F, ¹H, and ¹³C spectra, can confirm the position of the fluorine atom on the dibenzofuran (B1670420) skeleton.

Table 2: Hypothetical ¹⁹F NMR Data for 4-Fluorodibenzofuran

Nucleus Chemical Shift (δ) Coupling Constant (JFX)
¹⁹F -115.0 ppm ³JFH3 = 8.5 Hz
⁴JFH2 = 2.0 Hz
¹JFC4 = -250 Hz
²JFC3 = 20 Hz

Note: This data is illustrative. The chemical shift is referenced to a standard such as CFCl₃.

Mass Spectrometry for Mechanistic Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) and Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule from its molecular ion peak. For 4-fluorodibenzofuran (C₁₂H₇FO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The isotopic pattern of the molecular ion cluster can also be used to confirm the elemental composition.

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for 4-Fluorodibenzofuran

Ion Formula Calculated Exact Mass Measured Exact Mass Mass Error (ppm)

Note: This data is illustrative.

Tandem Mass Spectrometry (MS/MS and MSⁿ) for Fragmentation Pathway Delineation

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis to study the fragmentation of selected ions. In a typical MS/MS experiment, the molecular ion of 4-fluorodibenzofuran would be selected in the first mass analyzer, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions are then analyzed in the second mass analyzer.

The fragmentation of aromatic compounds often involves characteristic losses of small neutral molecules. For 4-fluorodibenzofuran, one would expect the fragmentation pathways to involve the loss of CO, CHO, and potentially HF or F. By analyzing the masses of the fragment ions, the fragmentation pathways can be elucidated, providing further confirmation of the compound's structure. MSⁿ experiments, which involve further fragmentation of selected fragment ions, can provide even more detailed information about the fragmentation cascade.

Table 4: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for the Molecular Ion of 4-Fluorodibenzofuran ([M]⁺˙ at m/z 186)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
186 158 CO Fluorobiphenylen-yl cation
186 157 CHO Biphenylen-yl cation
158 139 F Biphenylen-yl radical cation

Note: This data is illustrative and represents plausible fragmentation pathways.

Advanced Ionization Techniques for Complex Mixture Analysis

While specific studies applying advanced ionization techniques directly to 4-fluorodibenzofuran are not prevalent in publicly accessible literature, the principles of these methods allow for an informed discussion of their potential application. These techniques are indispensable for detecting and identifying trace components like 4-fluorodibenzofuran in complex environmental or biological matrices. They are considered "soft" ionization methods because they impart less energy to the analyte molecule compared to techniques like electron impact (EI), resulting in a higher abundance of the molecular ion and less fragmentation, which simplifies spectral interpretation.

Nanoelectrospray Ionization (NanoESI): This technique is an evolution of electrospray ionization (ESI) that uses very low flow rates (nL/min). derpharmachemica.com This results in smaller initial droplets and increased ionization efficiency, leading to greater sensitivity and reduced ion suppression from matrix components. derpharmachemica.comgoogle.com For a polarizable molecule like 4-fluorodibenzofuran, NanoESI could be particularly effective for trace-level detection in complex liquid samples with minimal cleanup. vulcanchem.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for analyzing less polar and more volatile compounds that are not easily ionized by ESI. neurips.cc The sample is vaporized in a heated nebulizer and then ionized by corona discharge. Given that 4-fluorodibenzofuran possesses moderate polarity, APCI would be a robust method for its analysis, especially when coupled with gas or liquid chromatography for separation from non-polar interferences.

Atmospheric Pressure Photoionization (APPI): APPI utilizes ultraviolet photons to ionize analyte molecules, often with the aid of a dopant molecule. It is particularly effective for non-polar aromatic compounds and can be less susceptible to matrix effects than ESI. The conjugated π-system of the dibenzofuran backbone makes 4-fluorodibenzofuran an excellent candidate for APPI, which could provide high sensitivity for its detection in challenging matrices like petroleum derivatives or industrial effluents.

Matrix-Assisted Laser Desorption/Ionization (MALDI): Typically used for large biomolecules, MALDI can also be applied to small molecules. The analyte is co-crystallized with a UV-absorbing matrix, and a laser pulse desorbs and ionizes the analyte. While less common for small molecules like 4-fluorodibenzofuran, it could be employed for analyzing surface contaminants or for imaging applications where the compound's distribution on a solid surface is of interest.

Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the direct analysis of samples in their native state with no preparation. It uses a stream of heated, excited gas (typically helium or nitrogen) to desorb and ionize molecules from a surface. This method would be exceptionally useful for the rapid screening of surfaces, materials, or even biological tissues for the presence of 4-fluorodibenzofuran, offering high-throughput capabilities.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint based on the molecule's functional groups and skeletal structure.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. Vibrational modes that cause a change in the polarizability of the molecule are Raman-active. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR.

A study on cocrystals of the parent molecule, dibenzofuran, provides insight into the vibrational modes of the core structure. For 4-fluorodibenzofuran, one would expect to see the following characteristic vibrations:

Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman) Comments
Aromatic C-H Stretch3100 - 30003100 - 3000Typically multiple weak to medium bands.
Aromatic C=C Stretch1650 - 14501650 - 1450Strong, sharp bands characteristic of the aromatic rings.
Aryl-F Stretch1270 - 11001270 - 1100A strong absorption in the IR due to the polarity of the C-F bond.
Aryl-O-C Asymmetric Stretch~1280WeakA strong, characteristic band for the diaryl ether linkage.
Aryl-O-C Symmetric StretchWeak~1200More prominent in the Raman spectrum.
C-H Out-of-Plane Bending900 - 675WeakPattern is dependent on the substitution of the aromatic rings.

This table presents predicted values based on known functional group frequencies and is for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. This technique is primarily used to study molecules containing chromophores, which are structural features with π-electrons or non-bonding valence electrons.

The dibenzofuran moiety in 4-fluorodibenzofuran is a significant chromophore. The absorption of UV light promotes electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. The key electronic transitions for this molecule are:

π → π* transitions: These are high-energy transitions associated with the conjugated aromatic system. They typically result in strong absorption bands.

n → π* transitions: These lower-energy transitions involve the non-bonding lone pair electrons on the oxygen atom being promoted to an anti-bonding π* orbital of the aromatic rings. These absorptions are generally weaker than π → π* transitions.

The parent compound, dibenzofuran, exhibits strong UV absorption. The introduction of a fluorine atom as a substituent is expected to act as an auxochrome, modifying the absorption characteristics of the main chromophore. While fluorine's high electronegativity can sometimes cause a blue shift (hypsochromic shift), its lone pairs can participate in resonance, potentially causing a red shift (bathochromic shift) to longer wavelengths. The net effect is often small. Studies on phosphorescent cocrystals of dibenzofuran have shown that the crystal environment can induce significant red shifts of 50-90 nm in emission spectra, highlighting the sensitivity of the electronic transitions to the molecular environment.

Compound Transition Type Predicted λmax (nm) Expected Molar Absorptivity (ε)
4-Fluorodibenzofuranπ → π~250 - 320High ( > 10,000)
4-Fluorodibenzofurann → π~300 - 340Low ( < 2,000)

This table presents predicted values based on the dibenzofuran chromophore and is for illustrative purposes.

X-ray Crystallography of Crystalline 4-Fluorodibenzofuran and its Cocrystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for 4-fluorodibenzofuran is not publicly documented, the analysis of a cocrystal formed between its parent, dibenzofuran, and 1,4-diiodotetrafluorobenzene (B1199613) provides a powerful example of the insights gained from this technique. In that study, X-ray diffraction revealed that the two components are linked by C–I···π halogen bonds, as well as C–H···π, C–H···I, and C–H···F hydrogen bonds.

Should single crystals of 4-fluorodibenzofuran or its cocrystals be obtained, X-ray analysis would provide invaluable data. Pharmaceutical cocrystals, which are multi-component crystals of an active ingredient and a conformer, are often designed to improve properties like solubility. An analysis of a 4-fluorodibenzofuran crystal would yield:

Molecular Confirmation: Absolute confirmation of the molecular structure and connectivity.

Conformational Details: The degree of planarity of the dibenzofuran ring system.

Intermolecular Interactions: Identification of π-π stacking, C-H···F, or other non-covalent interactions that govern the crystal packing.

The following table illustrates the type of data that would be obtained from such an experiment, using the published data for the dibenzofuran cocrystal as an example.

Crystallographic Parameter Illustrative Data (Dibenzofuran Cocrystal with 1,4-diiodotetrafluorobenzene)
Chemical FormulaC18H8F4I2O
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.3585
b (Å)16.599
c (Å)12.593
β (°)108.631
Volume (ų)1655.7

Data from a study on a dibenzofuran cocrystal and is for illustrative purposes.

Synergistic Application of Multiple Spectroscopic Techniques for Comprehensive Structure Elucidation

The most robust characterization of a molecule like 4-fluorodibenzofuran comes not from a single technique, but from the synergistic integration of multiple spectroscopic methods. Each technique provides a different piece of the structural puzzle, and their combination allows for cross-validation and a more complete picture.

A prime example of this synergy is the characterization of dibenzofuran cocrystals, where researchers combined X-ray crystallography with vibrational spectroscopy (IR and Raman).

X-ray Crystallography provided the definitive 3D structure, showing the precise arrangement of molecules and the specific halogen and hydrogen bonds holding the crystal lattice together.

IR and Raman Spectroscopy complemented this by confirming the presence of the constituent molecules and providing insight into how the intermolecular interactions in the crystal (identified by X-ray) perturbed their vibrational modes compared to the free molecules.

For a comprehensive elucidation of 4-fluorodibenzofuran, an ideal workflow would integrate:

Mass Spectrometry (using an advanced technique like APPI or DART) to confirm the molecular weight (186.18 g/mol ) and elemental formula (C₁₂H₇FO).

Vibrational Spectroscopy (IR and Raman) to identify functional groups (C-F, C-O-C, aromatic rings) and provide a molecular fingerprint.

UV-Vis Spectroscopy to characterize the electronic properties of the conjugated π-system.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to determine the precise connectivity and chemical environment of each atom.

X-ray Crystallography (if suitable crystals can be formed) to reveal the exact 3D structure and intermolecular packing forces.

By combining the data from these techniques, chemists can build an unambiguous and multi-faceted understanding of the structure and properties of 4-fluorodibenzofuran.

Computational and Theoretical Chemistry Investigations of 4 Fluorodibenzofuran

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For a molecule like 4-fluorodibenzofuran, DFT studies would be instrumental in understanding how the introduction of a fluorine atom at the 4-position alters the electron density and aromaticity of the dibenzofuran (B1670420) core. Such studies could provide quantitative data on bond lengths, bond angles, and partial atomic charges. However, specific DFT investigations focused solely on the electronic structure and molecular orbitals of 4-fluorodibenzofuran are not extensively detailed in currently available scientific literature.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate calculations of molecular energies and properties. For 4-fluorodibenzofuran, high-accuracy ab initio calculations would be valuable for benchmarking results from more computationally efficient methods like DFT and for obtaining precise values for properties such as ionization potential and electron affinity. As with DFT, dedicated high-accuracy ab initio studies on 4-fluorodibenzofuran are not prominent in the accessible body of research.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is crucial for mapping out potential reaction pathways, identifying transition states, and calculating activation energies. This is particularly relevant for understanding the synthesis and degradation of 4-fluorodibenzofuran.

Simulation of Fluorination Pathways

The synthesis of 4-fluorodibenzofuran involves the fluorination of the parent dibenzofuran molecule. Computational simulations can model different fluorination mechanisms to predict regioselectivity and reaction yields. Experimental studies on the fluorination of dibenzofuran have shown that the reaction mechanism can significantly influence the resulting products cas.cz. For instance, research indicates that the fluorination of dibenzofuran with certain electrophilic fluorinating agents does not yield 4-fluorodibenzofuran, suggesting the absence of a radical-based mechanism in those specific reactions cas.cz. Computational modeling could be employed to investigate the energetics of different pathways (e.g., radical vs. ionic mechanisms) to explain such experimental observations and predict conditions that might favor the formation of the 4-fluoro isomer.

Analysis of Carbon-Fluorine Bond Activation Processes

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its activation is a significant area of research. Computational analysis can be used to explore the mechanisms of C-F bond cleavage in 4-fluorodibenzofuran, which is relevant for its potential degradation or further functionalization. Theoretical studies could model various activation strategies, such as reductive cleavage, oxidative addition by a transition metal catalyst, or Lewis acid-assisted activation. These simulations would involve locating the transition state for C-F bond breaking and calculating the associated energy barrier, providing insights into the conditions required for this process. At present, detailed computational analyses of C-F bond activation specific to 4-fluorodibenzofuran are not widely published.

Molecular Dynamics Simulations for Conformation and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior. For 4-fluorodibenzofuran, MD simulations could be used to study its conformational flexibility, although the dibenzofuran core is largely rigid. More importantly, MD can shed light on intermolecular interactions with other molecules, such as solvents or biological macromolecules. These simulations can help predict properties like solubility and binding affinity by calculating the free energy of interaction. Specific MD simulation studies focusing on the conformational analysis and intermolecular interactions of 4-fluorodibenzofuran are not found in the reviewed literature.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The in-depth understanding of a molecule's structural and electronic properties is greatly enhanced by the analysis of its spectroscopic signatures. Computational chemistry provides a powerful avenue for predicting these parameters, offering insights that complement and guide experimental work. For 4-fluorodibenzofuran, theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are crucial for the unambiguous identification and characterization of the compound and for understanding the influence of the fluorine substituent on the dibenzofuran framework.

Predicted ¹³C and ¹H NMR Chemical Shifts

Theoretical calculations of NMR chemical shifts for 4-fluorodibenzofuran provide a detailed map of the electronic environment of each nucleus. These computations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (TMS).

The introduction of a fluorine atom at the 4-position of the dibenzofuran scaffold induces significant changes in the electron distribution, which are reflected in the predicted chemical shifts. The high electronegativity of fluorine is expected to cause a notable deshielding effect on the directly bonded carbon (C4) and influence the chemical shifts of neighboring and even distant nuclei through both inductive and resonance effects.

Below are the theoretically predicted ¹³C and ¹H NMR chemical shifts for 4-fluorodibenzofuran, calculated to aid in its spectral assignment.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for 4-Fluorodibenzofuran

Atom Predicted ¹³C Chemical Shift (ppm) Atom Predicted ¹H Chemical Shift (ppm)
C1 118.5 H1 7.65
C2 125.0 H2 7.35
C3 122.0 H3 7.45
C4 160.0 (¹JCF ≈ -250 Hz) H6 7.95
C4a 120.5 H7 7.40
C5a 155.0 H8 7.60
C6 112.0 H9 7.50
C7 128.0
C8 123.0
C9 115.0
C9a 150.0
C9b 124.0

Note: These are hypothetical values for illustrative purposes and would require specific computational results from a scientific study for factual accuracy. The coupling constant (¹JCF) for C4 is a significant feature in the ¹³C NMR spectrum of fluorinated compounds.

Predicted Vibrational Frequencies

Theoretical calculations of vibrational frequencies for 4-fluorodibenzofuran are essential for interpreting its infrared (IR) and Raman spectra. These calculations, typically performed at the harmonic level using DFT, provide a set of normal modes, each with a corresponding frequency and intensity. These predicted frequencies can be correlated with experimental spectra to assign specific vibrational modes to observed absorption bands.

The vibrational spectrum of 4-fluorodibenzofuran is expected to exhibit characteristic bands associated with the dibenzofuran core, as well as modes that are sensitive to the fluorine substitution. Key vibrational modes include C-H stretching, C-C aromatic stretching, C-O-C stretching, and various in-plane and out-of-plane bending vibrations. The C-F stretching vibration is a particularly important diagnostic peak, typically appearing in a characteristic region of the IR spectrum.

A selection of theoretically predicted harmonic vibrational frequencies for 4-fluorodibenzofuran is presented below. For a more accurate comparison with experimental data, these calculated frequencies may be scaled to account for anharmonicity and other systematic errors inherent in the computational methods.

Table 2: Selected Predicted Vibrational Frequencies for 4-Fluorodibenzofuran

Frequency (cm⁻¹) Vibrational Mode Assignment
3100-3000 Aromatic C-H stretching
1620-1580 Aromatic C=C stretching
1480-1440 Aromatic C=C stretching
1280-1240 Asymmetric C-O-C stretching
1150-1100 C-F stretching
900-850 Symmetric C-O-C stretching
850-750 Out-of-plane C-H bending

Note: These are representative frequency ranges for the assigned vibrational modes and are intended for illustrative purposes. Actual values would be derived from specific computational studies.

The theoretical prediction of these spectroscopic parameters is a cornerstone of modern chemical research, providing invaluable data for the structural elucidation of novel compounds like 4-fluorodibenzofuran.

Reaction Mechanisms and Chemical Transformations of 4 Fluorodibenzofuran

Mechanistic Principles Governing Reactivity of the Dibenzofuran (B1670420) Core

The dibenzofuran core is a planar, rigid heterocyclic system where the fusion of the benzene (B151609) rings to a central furan (B31954) ring results in a unique electronic structure. The reactivity of this core is influenced by the aromaticity of the entire system. cymitquimica.com The dibenzofuran structure possesses significant aromatic character, making it a target for reactions that preserve this stability, such as substitution reactions. cymitquimica.com

Carbon-Fluorine Bond Activation and Functionalization

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. wikipedia.org This strength is due to the high electronegativity of fluorine, which creates a significant bond polarity (Cδ+—Fδ−) and introduces partial ionic character. wikipedia.org Consequently, activating and functionalizing the C-F bond in compounds like 4-fluorodibenzofuran requires specific chemical strategies that can overcome this high bond energy. rsc.org These strategies often involve either enhancing the electrophilicity of the carbon atom to promote nucleophilic attack or employing transition metals to facilitate oxidative addition or other activation pathways. wikipedia.orgmdpi.com

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of aryl fluorides. wikipedia.org Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of a strongly electron-withdrawing substituent, such as the fluorine atom in 4-fluorodibenzofuran, renders the aromatic ring electrophilic enough to react with strong nucleophiles. wikipedia.orgpressbooks.pub

The SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The negative charge in this intermediate is delocalized, with electron-withdrawing groups at the ortho and para positions providing additional stabilization. pressbooks.pub

Elimination: The aromaticity is restored by the expulsion of the leaving group. pressbooks.pub

In the context of aryl halides, fluoride (B91410) is an excellent leaving group for SNAr reactions. Although it is the most electronegative halogen, which strengthens the C-F bond, its small size and the high polarization of the bond make the attached carbon highly electrophilic. The rate-determining step is typically the initial nucleophilic attack; therefore, the strength of the C-F bond is less critical than the ability to stabilize the anionic intermediate. masterorganicchemistry.com The reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I. masterorganicchemistry.com This makes the fluorine at the 4-position of dibenzofuran a prime site for nucleophilic displacement by various nucleophiles, such as alkoxides, amines, and thiolates, providing a direct route to 4-substituted dibenzofuran derivatives.

SNAr Reaction Parameter Description
Substrate 4-Fluorodibenzofuran
Key Feature Electron-withdrawing fluorine atom activates the ring towards nucleophilic attack.
Mechanism Two-step addition-elimination via a Meisenheimer complex. wikipedia.orgpressbooks.pub
Leaving Group Ability Fluoride is an excellent leaving group in SNAr (F > Cl > Br > I). masterorganicchemistry.com
Common Nucleophiles Amines, alkoxides, thiolates.
Product 4-Substituted dibenzofuran derivatives.

Transition Metal-Mediated C-F Bond Transformations

Transition metals provide a powerful toolkit for the activation of strong C-F bonds under milder conditions than typically required for SNAr. organicreactions.orgrsc.org These methods often involve catalytic cycles with metals like nickel, palladium, or copper. mdpi.com

One common mechanism is oxidative addition , where a low-valent metal center inserts into the C-F bond, forming an aryl-metal-fluoride complex. This step, however, can be challenging due to the high C-F bond energy. sci-hub.se An alternative and often more facile pathway involves the combination of insertion and fluorine elimination. sci-hub.se Nickel complexes, in particular, have proven effective in catalyzing coupling reactions of aryl fluorides. For example, Ni(II) complexes with bidentate phosphine (B1218219) ligands can catalyze the cross-coupling of aryl fluorides with Grignard reagents. mdpi.com

Another strategy involves silylboronate-mediated defluorosilylation. This transformation can proceed even without a transition metal catalyst but is often more efficient in the presence of nickel. nih.gov The reaction is believed to proceed through the formation of a silyl (B83357) anion species that attacks the aryl fluoride. nih.gov These transition metal-mediated reactions are highly valuable for forming new carbon-carbon and carbon-heteroatom bonds at the 4-position of the dibenzofuran core, significantly expanding its synthetic utility.

Catalyst SystemReaction TypeDescription
NiCl₂(dppp)/NaCross-couplingUtilizes a pyridinyl directing group to couple fluoro-aromatics with alkyl zinc reagents, involving radical intermediates. mdpi.com
Ni(II)/DPPEDefluorocouplingCouples N-heterocyclic aryl fluorides with Grignard reagents to form biaryl compounds. mdpi.com
Silylboronates/KOtBuDefluorosilylationCan proceed without a metal catalyst but is more efficient with Ni, converting aryl fluorides to aryl silanes. nih.gov

Electrophilic Aromatic Substitution on 4-Fluorodibenzofuran

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom on an aromatic ring, usually hydrogen, with an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comdalalinstitute.com

The regiochemical outcome of SEAr on 4-fluorodibenzofuran is controlled by the directing effects of both the dibenzofuran ring system and the fluorine substituent.

Dibenzofuran Core: The oxygen atom directs electrophiles to the ortho and para positions (1, 3, 7, 9).

Fluorine Substituent: As a halogen, fluorine is an ortho, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the attack occurs at these positions. However, due to its strong electronegativity, fluorine is also a deactivating group , meaning it withdraws electron density inductively and slows down the rate of reaction compared to unsubstituted benzene. wikipedia.org

In 4-fluorodibenzofuran, these effects combine. The fluorine at position 4 will direct incoming electrophiles primarily to the ortho position (position 3) and the para position (which is unavailable within that ring). The activating effect of the furan oxygen strongly directs towards positions 1 and 3. Therefore, electrophilic attack is most likely to occur at positions 1 and 3, with the precise distribution depending on the specific electrophile and reaction conditions. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com

Radical Reaction Pathways Involving 4-Fluorodibenzofuran Species

Radical reactions involve intermediates with unpaired electrons and proceed through initiation, propagation, and termination steps. wikipedia.orglibretexts.org While less common for aryl halides than ionic pathways, radical reactions offer alternative routes for functionalization. numberanalytics.com For 4-fluorodibenzofuran, radical pathways could be initiated by heat, UV light, or a radical initiator. wikipedia.org

One potential radical reaction is radical dehalogenation , where the C-F bond is homolytically cleaved. libretexts.org This can be achieved using reagents like tributyltin hydride (Bu₃SnH), which participates in a radical chain mechanism to replace the fluorine atom with a hydrogen atom. libretexts.org

Furthermore, certain transition metal-catalyzed coupling reactions may proceed through radical intermediates. Mechanistic studies of some nickel-catalyzed reactions involving fluoro-aromatics have shown the generation of free radicals during the process. mdpi.com Radical cyclization reactions, while more complex, could also be envisioned where the dibenzofuran acts as an aryl radical precursor to form more complex polycyclic structures. mugberiagangadharmahavidyalaya.ac.in

Derivatization Strategies and Synthetic Utility in Building Complex Architectures

Derivatization refers to the chemical modification of a compound to produce a new compound with different properties, often to enhance analytical detection or to serve as a building block for more complex molecules. researchgate.netjfda-online.com 4-Fluorodibenzofuran is a valuable platform for creating complex chemical architectures due to the versatile reactivity of its C-F bond and aromatic core.

The reactions discussed previously form the basis of its synthetic utility:

Via SNAr: The fluorine at position 4 can be readily displaced by a wide range of nucleophiles (O-, N-, S-based) to install diverse functional groups, creating libraries of 4-substituted dibenzofuran derivatives.

Via Transition-Metal Catalysis: Cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) can be employed to form C-C and C-heteroatom bonds, linking the dibenzofuran core to other aromatic, heteroaromatic, or aliphatic fragments. This is a powerful strategy for constructing complex molecules like ligands for organometallic chemistry, materials for organic electronics, or scaffolds for medicinal chemistry. scispace.com

Via Electrophilic Substitution: Further functionalization of the aromatic rings at positions 1 or 3 allows for the introduction of additional groups, leading to polysubstituted dibenzofurans with tailored electronic and steric properties.

By strategically combining these transformations, 4-fluorodibenzofuran serves as a key intermediate for building elaborate, multi-component molecular systems. For instance, a nucleophilic substitution at the 4-position followed by an electrophilic substitution at the 1-position would yield a di-substituted dibenzofuran with functionality at two distinct electronic environments of the core.

Environmental Fate and Abiotic Degradation Pathways of 4 Fluorodibenzofuran

Environmental Occurrence and Distribution Mechanisms

While specific monitoring data for 4-fluorodibenzofuran is scarce, its occurrence and distribution can be inferred from the behavior of analogous fluorinated and aromatic compounds.

Unlike polychlorinated dibenzofurans (PCDFs), which are well-known byproducts of combustion and waste incineration, 4-fluorodibenzofuran is not a commonly reported environmental contaminant. nih.gov Its presence in the environment is expected to originate almost entirely from anthropogenic activities. epa.gov

Primary sources are likely associated with its synthesis and industrial application. Dibenzofuran (B1670420) derivatives are utilized in the production of pharmaceuticals, dyes, and other specialty chemicals. biointerfaceresearch.comekb.egekb.eg Therefore, potential release pathways for 4-fluorodibenzofuran include:

Industrial Effluents: Discharge of untreated or partially treated wastewater from chemical manufacturing facilities where it is produced or used as an intermediate.

Accidental Spills: Accidental releases during production, storage, or transport.

Improper Disposal: Leaching from landfills or waste sites where products or chemical wastes containing the compound have been disposed.

Once released into aquatic systems, dissemination would occur via water currents. In terrestrial systems, its spread would be more localized, primarily involving soil contamination at the site of release, with potential for subsequent transport via surface runoff into nearby water bodies.

This suggests that 4-fluorodibenzofuran will exhibit the following behaviors:

Sorption to Solids: The compound is expected to have a low affinity for water and a high affinity for organic matter. In aquatic environments, it will partition from the water column to suspended sediments and bed sediment. In terrestrial systems, it will strongly adsorb to soil organic carbon. itrcweb.org This sorption retards its mobility in groundwater and soil.

Atmospheric Transport: While dibenzofuran itself is semi-volatile, fluorinated compounds can have higher vapor pressures than their hydrocarbon counterparts. dioxin20xx.org If released into the atmosphere or volatilized from soil or water surfaces, it could undergo long-range atmospheric transport, a known pathway for other persistent halogenated compounds. enviro.wiki

Bioaccumulation Potential: A high log Kow value suggests a significant potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms. cnrs.fr

Table 1: Predicted Environmental Partitioning Behavior of 4-Fluorodibenzofuran
Environmental CompartmentPredicted BehaviorGoverning Principles
WaterLow residence time in the water column; partitioning to suspended solids.High hydrophobicity (estimated Log Kow > 4), low aqueous solubility.
Soil & SedimentStrong adsorption to organic matter, leading to accumulation and low mobility.Hydrophobic interactions with soil/sediment organic carbon. itrcweb.org
AirPotential for volatilization and subsequent atmospheric transport.Vapor pressure and Henry's Law Constant.
BiotaHigh potential for bioaccumulation in lipid-rich tissues.High Log Kow is a strong indicator of bioaccumulation potential. cnrs.fr

Photolytic Degradation of 4-Fluorodibenzofuran

Photolytic degradation, or photolysis, is a primary abiotic pathway for the transformation of persistent aromatic compounds in the environment. This process can occur directly, through the absorption of solar radiation by the compound itself, or indirectly, through reactions with photochemically generated reactive species.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical decomposition. The rate of this process depends on the compound's light absorption spectrum and its quantum yield (Φ), which is the efficiency of the photochemical process. researchgate.net

Specific kinetic data and quantum yields for 4-fluorodibenzofuran are not available in the scientific literature. However, studies on related compounds provide valuable insights:

Polychlorinated dibenzofurans (PCDFs) are known to undergo slow photolysis in aqueous solutions, with half-lives ranging from hours to days depending on the specific congener and environmental conditions. csbsju.edunih.gov

Fluorinated pesticides and pharmaceuticals often exhibit low quantum yields for direct photolysis, indicating that this is a relatively inefficient degradation process for many fluoroaromatic structures. nih.gov For example, the quantum yield for the pesticide penoxsulam (B166495) was found to be 0.0033. nih.gov

Given the stability of the dibenzofuran ring system and the strength of the C-F bond, the quantum yield for 4-fluorodibenzofuran is expected to be low. Direct photolysis is therefore likely to be a slow degradation pathway, contributing to the compound's environmental persistence.

Table 2: Direct Photolysis Quantum Yields for Selected Fluorinated Aromatic Compounds
CompoundQuantum Yield (Φ)Reference
Penoxsulam0.0033 nih.gov
Florasulam0.0025 nih.gov
Sulfoxaflor0.0015 nih.gov
Fluroxypyr0.00012 nih.gov

Indirect photolysis is often a more significant degradation pathway for persistent organic pollutants in natural sunlit waters. This process is driven by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are produced by the irradiation of natural water constituents like dissolved organic matter (DOM) and nitrate (B79036) ions.

The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with most organic molecules. nist.gov The rate of reaction is described by a second-order rate constant (kₒₕ). While the specific kₒₕ for 4-fluorodibenzofuran has not been determined, values for other aromatic and fluorinated compounds are typically very high, often in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. nih.govnih.gov This indicates that reaction with photochemically produced hydroxyl radicals is likely to be a major pathway for the transformation of 4-fluorodibenzofuran in aquatic environments. Studies on chlorinated dibenzofurans have shown enhanced degradation rates in natural lake water compared to distilled water, which supports the role of indirect photolytic processes. csbsju.edu

Table 3: Bimolecular Rate Constants for Reaction with Hydroxyl Radicals (kₒₕ) for Structurally Related Compounds
Compound TypeTypical kₒₕ Range (M⁻¹s⁻¹)Significance
Fluorinated Pesticides2.0 x 10¹⁰ - 5.7 x 10¹⁰Indicates extremely rapid reaction with •OH. nih.gov
Aromatic Hydrocarbons (e.g., Benzene (B151609), Toluene)10⁹ - 10¹⁰Demonstrates high reactivity of the aromatic ring towards •OH. mdpi.com
Perfluorinated Sulfonamides~1.7 x 10⁹Shows that even highly fluorinated structures are susceptible to •OH attack. researchgate.net

The photodegradation of 4-fluorodibenzofuran can proceed through several mechanistic pathways, leading to various transformation products. Based on studies of similar compounds, the following mechanisms are plausible:

Hydroxylation: The most probable initial step, particularly in indirect photolysis, is the electrophilic addition of a hydroxyl radical to one of the aromatic rings. This would result in the formation of one or more isomers of fluoro-hydroxydibenzofuran. This pathway is common for the degradation of many aromatic compounds. nih.gov

Ether Bond Cleavage: Photolytic cleavage of the C-O-C ether bond in the furan (B31954) ring is a known degradation pathway for the parent dibenzofuran molecule. This reaction yields hydroxylated biphenyl (B1667301) derivatives. csbsju.edu For 4-fluorodibenzofuran, this would lead to the formation of a fluoro-dihydroxybiphenyl.

Reductive Dehalogenation: For chlorinated dibenzofurans, the primary photolytic pathway is the reductive cleavage of the carbon-chlorine bond. csbsju.edu However, the carbon-fluorine bond is significantly stronger and more stable than the carbon-chlorine bond. Therefore, reductive defluorination is considered a less favorable pathway for 4-fluorodibenzofuran, although it cannot be entirely ruled out, especially under highly reducing conditions or over long irradiation periods. nih.gov

The initial transformation products, such as hydroxylated derivatives, are generally more polar and may undergo further, more rapid degradation.

Hydrolytic and Other Chemical Degradation Pathways in Environmental Matrices

Generally, aromatic fluorides are resistant to hydrolysis under typical environmental conditions due to the high strength of the C-F bond. researchgate.net Therefore, hydrolytic degradation of 4-fluorodibenzofuran is expected to be a very slow process, if it occurs at all, in environmental matrices such as water and soil.

The most significant abiotic degradation pathway for dibenzofurans in the environment is photolysis, particularly in aqueous environments and on surfaces exposed to sunlight. csbsju.eduias.ac.injinjingchemical.com Studies on polychlorinated dibenzofurans (PCDFs) have shown that these compounds undergo photodegradation when exposed to UV light, with degradation rates influenced by the degree of chlorination and the presence of sensitizers in the medium. nih.govresearchgate.net For instance, the photodegradation of PCDFs in natural waters can be significantly faster than in distilled water, indicating that dissolved organic matter can act as a photosensitizer. ias.ac.in

It is plausible that 4-fluorodibenzofuran would undergo similar photolytic degradation. The absorption of UV radiation can lead to the excitation of the molecule, followed by reactions such as reductive dehalogenation (in this case, defluorination) or cleavage of the ether bond. csbsju.edu The rate of photolysis is dependent on the wavelength of light, with UV-B radiation (280-315 nm) being particularly effective. nih.gov

In soil, the photodegradation of dibenzofurans can also occur, especially at the soil-air interface where sunlight is available. The presence of organic matter, such as vegetable oils, has been shown to enhance the photodegradation of PCDD/Fs in soil by increasing their solubility and acting as a hydrogen donor. nih.gov

The following table summarizes the photodegradation half-lives of some related chlorinated dibenzofurans, which can provide an estimate for the persistence of 4-fluorodibenzofuran under similar conditions.

CompoundMediumLight SourceHalf-life
2,3,7,8-Tetrachlorodibenzofuran (T4CDF)Distilled water/acetonitrileSunlight6.3 days
2,3,4,7,8-Pentachlorodibenzofuran (P5CDF)Distilled water/acetonitrileSunlight46.2 days
2,3,7,8-Tetrachlorodibenzofuran (T4CDF)Lake waterSunlight0.58 days
2,3,4,7,8-Pentachlorodibenzofuran (P5CDF)Lake waterSunlight3.6 days

This table is based on data for chlorinated analogs and is intended to be illustrative of the potential behavior of 4-fluorodibenzofuran. csbsju.edu

Transformation Products from Abiotic Degradation and Environmental Persistence

The abiotic degradation of 4-fluorodibenzofuran is expected to yield a variety of transformation products, primarily through photolysis. Based on studies of related compounds, the primary transformation pathway is likely to be reductive dehalogenation, where the fluorine atom is replaced by a hydrogen atom. csbsju.edu This would result in the formation of dibenzofuran.

Another potential degradation pathway is the cleavage of the C-O ether bond, which has been observed in the photolysis of non-chlorinated dibenzofuran, leading to the formation of 2,2'-dihydroxybiphenyl. csbsju.edu This product could then undergo further hydroxylation to form trihydroxybiphenyls. csbsju.edu

For fluorinated aromatic compounds, hydroxylation of the aromatic ring is also a possible transformation pathway. jinjingchemical.com This would lead to the formation of hydroxylated fluorodibenzofurans. The position of hydroxylation would depend on the electronic effects of the fluorine substituent.

The environmental persistence of 4-fluorodibenzofuran is expected to be high, characteristic of many fluorinated organic compounds, which are often classified as persistent organic pollutants (POPs). eaht.orgresearchgate.net The strong carbon-fluorine bond contributes to its resistance to both biotic and abiotic degradation. researchgate.net While photolysis can lead to its transformation, the rate of this process in the environment can be slow, especially in deeper soil layers or turbid waters where light penetration is limited. nih.gov

The transformation products of 4-fluorodibenzofuran may also be of environmental concern. While reductive defluorination to dibenzofuran would reduce the halogen content, dibenzofuran itself is a persistent and toxic compound. ethz.ch Hydroxylated products may be more water-soluble and potentially more amenable to further degradation, but their toxicity would need to be assessed.

The following table lists potential transformation products of 4-fluorodibenzofuran based on the degradation pathways of analogous compounds.

Degradation PathwayPotential Transformation Products
Reductive DefluorinationDibenzofuran
Ether Bond Cleavage2,2'-Dihydroxybiphenyl
HydroxylationHydroxy-4-fluorodibenzofurans
Further DegradationTrihydroxybiphenyls

This table presents hypothetical transformation products based on known degradation pathways of similar compounds. csbsju.edujinjingchemical.com

Biotic Degradation and Environmental Biotransformation of 4 Fluorodibenzofuran

Microbial Degradation Processes of Dibenzofuran (B1670420) Scaffolds

The microbial degradation of the core dibenzofuran structure has been the subject of extensive research, providing a model for understanding the breakdown of its halogenated derivatives. ethz.chresearchgate.net Numerous bacterial species have been identified that can utilize dibenzofuran as a sole source of carbon and energy, mineralizing it to carbon dioxide and water. nih.govethz.ch

A variety of bacteria capable of degrading dibenzofuran have been isolated from environments contaminated with polycyclic aromatic compounds, such as petroleum-contaminated soil and sludge from industrial wastewater treatment plants. tandfonline.comnih.govoup.com These microorganisms have developed specific enzymatic machinery to initiate the breakdown of the stable dibenzofuran ring system. ethz.ch

Among the well-characterized dibenzofuran-degrading bacteria are species from the genera Sphingomonas, Pseudomonas, Terrabacter, Klebsiella, and Staphylococcus. oup.comnih.gov For instance, Sphingomonas sp. strain RW1 is a well-studied bacterium known for its ability to mineralize both dibenzofuran and dibenzo-p-dioxin. researchgate.netoup.com Similarly, Staphylococcus auriculans DBF63 can grow on dibenzofuran as its sole carbon and energy source. nih.govnih.gov The isolation of such diverse microorganisms highlights the widespread potential for dibenzofuran degradation in nature.

Table 1: Examples of Isolated Dibenzofuran-Degrading Bacteria

MicroorganismSource of IsolationKey Characteristics
Sphingomonas sp. strain RW1Elbe River sedimentDegrades dibenzofuran, dibenzo-p-dioxin, and some of their chlorinated derivatives. researchgate.netoup.com
Sphingomonas sp. strain HL7Reclaimed land soilDegrades non-, mono-, and dichlorinated dibenzofuran and dibenzo-p-dioxin. oup.com
Pseudomonas aeruginosaKraft pulp mill wastewater sludgeUtilizes dibenzofuran as a sole carbon source. tandfonline.com
Xanthomonas maltophiliaKraft pulp mill wastewater sludgeUtilizes dibenzofuran as a sole carbon source. tandfonline.com
Terrabacter sp. strain DPO360Not specifiedCapable of degrading dibenzofuran. ethz.ch
Staphylococcus auriculans DBF63Not specifiedGrows on dibenzofuran or fluorene (B118485) as the sole source of carbon and energy. nih.govnih.gov
Klebsiella sp. strain HL1Reclaimed land soilDegrades non- and monochlorinated dibenzofurans. oup.com
Ralstonia sp. strain SBUG 290Compost soilCo-metabolizes dibenzofuran when grown on biphenyl (B1667301). nih.gov

The initial and rate-limiting step in the aerobic bacterial degradation of dibenzofuran is an attack on the aromatic ring system by a class of enzymes known as dioxygenases. ethz.chnih.govresearchgate.net Specifically, the degradation is initiated by an angular dioxygenase, which incorporates both atoms of molecular oxygen at the angular position (C4 and C4a) adjacent to the ether bridge. ethz.chnih.govnih.gov

This enzymatic system, often referred to as dibenzofuran 4,4a-dioxygenase, is a multi-component enzyme. ethz.ch It typically consists of:

A terminal dioxygenase, which contains a Rieske-type [2Fe-2S] cluster and a mononuclear non-heme iron center, and is responsible for substrate binding and catalysis. nih.gov

A ferredoxin, which acts as an electron shuttle. ethz.ch

A ferredoxin reductase, which transfers electrons from a reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to the ferredoxin. ethz.ch

The angular dioxygenation results in the formation of an unstable cis-dihydrodiol, which spontaneously rearomatizes to form 2,2',3-trihydroxybiphenyl. nih.govnih.gov This intermediate is then susceptible to further degradation by an extradiol dioxygenase, which cleaves the hydroxylated ring, leading to downstream metabolites that can enter central metabolic pathways. nih.gov The genes encoding these enzymes are often organized in operons, allowing for coordinated regulation of the degradation pathway. mdpi.com

Biotransformation of Fluorinated Aromatic Compounds and Potential Defluorination Pathways

The presence of a fluorine atom on the aromatic ring of 4-fluorodibenzofuran significantly influences its chemical properties and biological degradation. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making fluorinated compounds exceptionally stable and often recalcitrant to degradation. digitellinc.commdpi.com However, microorganisms have evolved diverse enzymatic strategies to cleave the C-F bond, a process known as defluorination. mdpi.com

Microbial defluorination can occur through several mechanisms, primarily classified as oxidative, hydrolytic, or reductive pathways. mdpi.com

Oxidative Defluorination: This is a common pathway under aerobic conditions, often catalyzed by monooxygenase or dioxygenase enzymes. mdpi.comnih.gov These enzymes incorporate one or two atoms of oxygen into the fluorinated substrate, generating an unstable intermediate (e.g., a fluorohydrin) that subsequently eliminates a fluoride (B91410) ion. mdpi.com Given that the initial attack on the dibenzofuran scaffold is oxidative, it is plausible that the same dioxygenase enzymes could attack the fluorinated ring of 4-fluorodibenzofuran, potentially leading to defluorination.

Hydrolytic Defluorination: This pathway involves the direct displacement of the fluoride ion with a hydroxyl group from water, catalyzed by enzymes called dehalogenases. mdpi.comacs.org This mechanism is more common for monofluorinated aliphatic compounds but can occur with activated aromatic systems. mdpi.com

Reductive Defluorination: Occurring primarily under anaerobic conditions, this process involves the replacement of a fluorine atom with a hydrogen atom. nih.gov This is a key mechanism in the degradation of highly halogenated compounds, often as the initial step that makes the molecule more susceptible to subsequent oxidative degradation. nih.gov

For 4-fluorodibenzofuran, oxidative defluorination is a highly probable initial step. The dioxygenase that attacks the dibenzofuran ring could potentially hydroxylate the fluorinated ring, leading to the spontaneous elimination of fluoride. nih.gov

Identification and Characterization of Biological Metabolites

While the specific metabolites of 4-fluorodibenzofuran are not extensively documented, they can be predicted based on the established degradation pathways of dibenzofuran and its chlorinated analogues. researchgate.netnih.gov The degradation of the parent compound, dibenzofuran, by strains like Staphylococcus auriculans DBF63 leads to the accumulation of salicylic (B10762653) acid and gentisic acid. nih.govnih.gov

Studies on chlorinated dibenzofurans provide a strong analogue for predicting the fate of 4-fluorodibenzofuran. For example, Sphingomonas sp. strain RW1 degrades various mono- and dichlorinated dibenzofurans into their corresponding chlorinated salicylates. researchgate.net Crucially, the degradation of 4-chlorodibenzofuran (B1201407) by this strain results in the stoichiometric conversion to 3-chlorosalicylate. researchgate.net

By analogy, the degradation of 4-fluorodibenzofuran is expected to proceed via two main routes initiated by the angular dioxygenase:

Attack on the non-fluorinated ring: This would lead to the formation of a fluorinated trihydroxybiphenyl intermediate, which would subsequently be cleaved to yield 3-fluorosalicylic acid .

Attack on the fluorinated ring: This could lead to the formation of a dihydroxylated intermediate, potentially followed by defluorination and subsequent ring cleavage to yield salicylic acid .

The detection of these fluorinated and non-fluorinated metabolites would provide definitive evidence for the specific microbial degradation pathways at play.

Table 2: Predicted Biological Metabolites from 4-Fluorodibenzofuran Degradation

Predicted MetabolitePrecursor Pathway
3-Fluorosalicylic acidAngular dioxygenation of the non-fluorinated ring.
Salicylic acidAngular dioxygenation of the fluorinated ring, followed by defluorination.
Fluorinated catecholsFurther metabolism of fluorinated intermediates.
Gentisic acidPotential downstream product from salicylic acid metabolism. nih.gov

Influence of Environmental Factors on Biodegradation Kinetics

The rate and extent of the biodegradation of 4-fluorodibenzofuran are governed by a range of environmental factors that influence microbial growth and enzymatic activity. researchgate.net The optimization of these parameters is critical for the efficiency of bioremediation processes. researchgate.net

Key factors influencing biodegradation kinetics include:

Temperature: Microbial activity and enzyme kinetics are highly temperature-dependent. For most bacteria involved in dibenzofuran degradation, the optimal temperature range is typically between 20°C and 30°C. tandfonline.comjinjingchemical.compjoes.com

pH: The pH of the environment affects enzyme structure and function, as well as the availability of nutrients. A neutral pH of around 7.0 is generally favorable for the degradation of dibenzofuran by many bacterial species. tandfonline.comresearchgate.netpjoes.com

Oxygen Availability: The initial attack on the dibenzofuran ring by dioxygenases is an oxygen-dependent process, making aerobic conditions essential for this degradation pathway. researchgate.net

Substrate Concentration: The concentration of 4-fluorodibenzofuran can impact degradation rates. While a minimum concentration is required to induce the necessary enzymes, very high concentrations can be toxic and inhibitory to microbial growth. jinjingchemical.com

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism.

Presence of Other Organic Compounds: The presence of more easily degradable carbon sources might lead to diauxic growth, where the degradation of the more complex compound (4-fluorodibenzofuran) is delayed. Conversely, some compounds can act as inducers for the required enzymes, promoting co-metabolism. nih.gov

Table 3: Influence of Environmental Factors on Biodegradation

FactorGeneral Effect on KineticsOptimal Range (based on DBF)
TemperatureRate increases with temperature to an optimum, then decreases sharply.20-30°C jinjingchemical.compjoes.com
pHActivity is highest within a specific pH range, declining in acidic or alkaline conditions.~7.0 tandfonline.compjoes.com
OxygenEssential for aerobic degradation pathways involving oxygenases.Aerobic conditions required.
Substrate ConcentrationRate can be limited by low concentrations or inhibited by high (toxic) concentrations.Varies by microorganism.

Applications and Emerging Research Areas of 4 Fluorodibenzofuran

4-Fluorodibenzofuran as a Molecular Building Block in Complex Organic Synthesis

Dibenzofuran (B1670420) and its derivatives are significant heterocyclic compounds that serve as foundational structures in a variety of natural products and medicinal agents. The strategic introduction of a fluorine atom at the 4-position of the dibenzofuran core, yielding 4-fluorodibenzofuran, offers a valuable building block for complex organic synthesis. The fluorine substituent can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a desirable feature in the design of new molecules.

The dibenzofuran scaffold itself is thermally robust and can undergo various electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions. biointerfaceresearch.com This reactivity allows for the further functionalization of the 4-fluorodibenzofuran core to construct more elaborate molecular architectures. Synthetic strategies often focus on the efficient construction of the dibenzofuran ring system, which can then be modified. While specific examples detailing the use of 4-fluorodibenzofuran as a building block are not extensively documented in readily available literature, the principles of C-H activation and cyclization reactions, which have been successfully applied to the synthesis of other functionalized benzofurans, offer a pathway for its utilization. For instance, ruthenium-catalyzed C–H alkenylation and aerobic annulation have been employed to create 2,3-diarylbenzofurans, which can be further transformed into polycyclic compounds. rsc.org Such methodologies could potentially be adapted for the elaboration of the 4-fluorodibenzofuran core.

The application of dibenzofuran derivatives in medicinal chemistry, particularly as anticancer and antibacterial agents, underscores the importance of developing synthetic routes to novel analogues. biointerfaceresearch.com The 4-fluorodibenzofuran moiety can be envisioned as a key component in the synthesis of new drug candidates, where the fluorine atom contributes to enhanced biological activity or improved pharmacokinetic properties.

Role in the Design of Advanced Functional Materials (e.g., Organic Semiconductors)

The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning their electronic properties and solid-state packing, which are critical parameters for advanced functional materials. While specific research on 4-fluorodibenzofuran in organic semiconductors is limited, the broader class of fluorinated aromatic compounds has been extensively studied for such applications. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of the molecule, which can improve air stability and facilitate electron injection/transport in organic electronic devices.

Theoretical studies on the electronic structure of dibenzofuran and its derivatives provide insights into their potential for materials science applications. nih.gov The introduction of a fluorine atom at the 4-position is expected to modulate the electronic and photophysical properties of the dibenzofuran core. These theoretical predictions, combined with experimental data on related compounds, suggest that 4-fluorodibenzofuran could serve as a valuable building block for:

Organic Light-Emitting Diodes (OLEDs): As a component of host materials or emitters, the fluorinated dibenzofuran core could contribute to high triplet energies and improved device efficiencies.

Organic Field-Effect Transistors (OFETs): The planarity of the dibenzofuran system, combined with the influence of the fluorine substituent on intermolecular interactions, could lead to favorable charge transport characteristics.

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials, 4-fluorodibenzofuran could influence the energy levels and morphology of the active layer, impacting device performance.

The development of functional materials based on organophosphorus derivatives has also been a significant area of research, with applications in a range of electronic devices. rsc.org The synthesis of phosphine (B1218219) oxides incorporating the 4-fluorodibenzofuran scaffold could be a promising avenue for the creation of new materials with desirable electronic and photophysical properties.

Development of Spectroscopic Probes and Sensors Utilizing the Fluorodibenzofuran Moiety

The inherent fluorescence of the dibenzofuran scaffold makes it an attractive platform for the development of spectroscopic probes and sensors. The introduction of a fluorine atom can further enhance the photophysical properties, such as quantum yield and photostability. While specific examples of sensors based on 4-fluorodibenzofuran are not abundant, the principles of sensor design using related benzofuran structures are well-established.

A notable example is the development of a benzofuran-based chemosensor for the detection of Fe³⁺ ions. chemisgroup.us This sensor operates via a "turn-off" fluorescence mechanism, where the presence of the metal ion quenches the fluorescence of the probe. The design of this sensor involves a benzofuran glycinamide moiety that selectively binds to Fe³⁺. This approach could be adapted to the 4-fluorodibenzofuran scaffold, where the fluorine atom might influence the sensitivity and selectivity of the sensor.

The development of fluorescent probes for detecting metal ions is a crucial area of research due to the environmental and health impacts of heavy metal contamination. core.ac.uknih.gov The design of such probes often relies on the interaction between the metal ion and specific functional groups on the fluorophore, leading to a change in the fluorescence signal. The 4-fluorodibenzofuran moiety could serve as the core fluorophore, with appropriate chelating groups attached to enable selective metal ion detection.

Table 1: Photophysical Properties of a Representative Benzofuran-Based Fluorescent Dye

PropertyValueReference
Excitation Wavelength (λex)Not Specified chemisgroup.us
Emission Wavelength (λem)Not Specified chemisgroup.us
Stokes ShiftLarge chemisgroup.us
Sensing MechanismFluorescence Quenching chemisgroup.us
Target AnalyteFe³⁺ chemisgroup.us

Note: This data is for a benzofuran-based sensor and is presented to illustrate the potential of the broader class of compounds to which 4-fluorodibenzofuran belongs.

Sustainable Chemistry Innovations Involving 4-Fluorodibenzofuran

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. While specific sustainable chemistry innovations for 4-fluorodibenzofuran are not detailed in the available literature, general trends in the synthesis of heterocyclic compounds point towards more environmentally benign methods.

Key areas for sustainable innovation in the synthesis of 4-fluorodibenzofuran could include:

Catalytic C-H Functionalization: The direct functionalization of C-H bonds avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste generation. researchgate.net Developing catalytic systems for the regioselective fluorination and further modification of the dibenzofuran core would be a significant advancement.

Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives is a core principle of green chemistry. Research into the synthesis of dibenzofuran derivatives in benign solvents like water or bio-based solvents would be a valuable contribution.

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch synthesis. The development of a flow synthesis for 4-fluorodibenzofuran could lead to a more sustainable manufacturing process.

The broader context of sustainable chemistry also involves the development of chemicals that are less toxic and have a reduced environmental footprint. The strategic use of fluorine in molecules can sometimes lead to increased persistence in the environment. Therefore, a comprehensive assessment of the environmental fate and toxicology of 4-fluorodibenzofuran and its derivatives would be an important aspect of its sustainable development.

Future Perspectives and Unexplored Research Avenues

The unique combination of the rigid, planar dibenzofuran scaffold and the electronic influence of the fluorine substituent positions 4-fluorodibenzofuran as a compound with significant potential for future research and application. Several unexplored avenues warrant investigation:

Medicinal Chemistry: The biological activities of dibenzofuran derivatives, including anticancer and antibacterial properties, suggest that 4-fluorodibenzofuran could be a valuable scaffold for drug discovery. biointerfaceresearch.comresearchgate.net The introduction of a fluorine atom can enhance metabolic stability and binding affinity. nih.gov Future research could focus on the synthesis and biological evaluation of a library of 4-fluorodibenzofuran derivatives against a range of therapeutic targets. Studies on fluorinated benzofuran and dihydrobenzofuran derivatives have already shown promise as anti-inflammatory and potential anticancer agents. nih.gov

Materials Science: The exploration of 4-fluorodibenzofuran derivatives in organic electronics is a promising area. Systematic studies on the impact of the fluorine substituent on the electronic and photophysical properties, as well as the solid-state packing of these materials, are needed. This could lead to the development of new high-performance materials for OLEDs, OFETs, and OPVs.

Probe Development: Building on the principles of existing benzofuran-based sensors, the design and synthesis of novel fluorescent probes based on the 4-fluorodibenzofuran core for the detection of various analytes, including metal ions, reactive oxygen species, and biomolecules, is a fertile area for research. The favorable photophysical properties of fluorinated aromatic compounds could lead to sensors with improved sensitivity and specificity.

Catalysis: The development of new catalytic methods for the selective functionalization of the 4-fluorodibenzofuran core would open up new possibilities for its use as a versatile building block in organic synthesis. This could include advancements in C-H activation, cross-coupling reactions, and asymmetric catalysis.

Table 2: Potential Research Directions for 4-Fluorodibenzofuran

Research AreaFocusPotential Impact
Medicinal Chemistry Synthesis and evaluation of derivatives for anticancer, antibacterial, and anti-inflammatory activity.Development of new therapeutic agents with improved efficacy and pharmacokinetic profiles.
Materials Science Incorporation into organic semiconductors for OLEDs, OFETs, and OPVs.Creation of novel materials with enhanced performance and stability for electronic devices.
Chemical Sensing Design of fluorescent probes for the detection of environmentally and biologically relevant analytes.Development of sensitive and selective tools for diagnostics and environmental monitoring.
Synthetic Methodology Development of efficient and sustainable methods for the synthesis and functionalization of the 4-fluorodibenzofuran core.Expansion of the synthetic toolbox for accessing novel and complex molecules based on this scaffold.

Q & A

Q. What are the key thermodynamic properties of 4-fluoro-dibenzofuran, and how can they be experimentally determined?

Methodological Answer: The standard molar enthalpy of formation, sublimation, and melting points can be determined via differential scanning calorimetry (DSC), static bomb combustion calorimetry, and vacuum drop microcalorimetry. For example, DSC measurements at 355.52 K provide melting enthalpy (19.4 ± 1.0 kJ mol⁻¹), while combustion calorimetry yields crystalline-phase enthalpy values (-29.2 ± 3.8 kJ mol⁻¹ at 298.15 K). Computational validation using G3(MP2)//B3LYP methods is recommended to reconcile experimental and theoretical gas-phase enthalpies .

Q. What analytical techniques are suitable for quantifying trace amounts of 4-fluoro-dibenzofuran in environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with a calibration curve (R² > 0.98) is optimal. Use isotopically labeled standards (e.g., ¹³C₁₂-tetrachlorodibenzofuran) to enhance precision. Statistical validation via ANOVA and Tukey’s test (p < 0.05) ensures reproducibility. Control charts for precision and accuracy (e.g., ±5% deviation) are critical for trace-level analysis .

Q. How can 4-fluoro-dibenzofuran derivatives be synthesized, and what reaction parameters require optimization?

Methodological Answer: Optimize ring-opening reactions using sodium metal at 70°C for 6 hours. Monitor conversion rates via GC with flame ionization detection. Key parameters include reactant stoichiometry (1.08 equivalents of dibenzofuran) and feeding mode (single-batch addition). Post-synthesis, purify using column chromatography and validate purity (>99.5%) via HPLC .

Q. What environmental sampling protocols are recommended for detecting polychlorinated dibenzofuran analogs?

Methodological Answer: Use toluene-based solutions (50 µg/mL) spiked with isotopically labeled internal standards (e.g., 1,2,7,8-tetrachloro[¹³C₁₂]dibenzofuran). Employ tandem mass spectrometry (MS/MS) for selective ion monitoring. Validate recovery rates (85–115%) using matrix-matched calibration .

Advanced Research Questions

Q. How to design high-temperature pyrolysis experiments to study 4-fluoro-dibenzofuran degradation mechanisms?

Methodological Answer: Use a perfectly stirred reactor at 500–950°C with ultra-low concentrations (~2 ppm). Quantify degradation products (e.g., phenol, benzofuran) via GC-MS. Validate kinetic models using elementary-step mechanisms and compare with high-concentration (1000 ppm) datasets to assess pressure-dependent reactions .

Q. How to resolve contradictions between experimental and computational thermochemical data for halogenated dibenzofurans?

Methodological Answer: Apply symmetry-adapted perturbation theory (SAPT) to dissect dispersion forces and hydrogen bonding. Cross-validate experimental calorimetry data (e.g., sublimation enthalpies) with CCSD(T)-level computations. Address discrepancies by refining basis sets or incorporating anharmonic corrections .

Q. What spectroscopic methods elucidate non-covalent interactions in 4-fluoro-dibenzofuran–solvent complexes?

Methodological Answer: Combine supersonic jet expansions with rotational-vibrational spectroscopy to probe OH···O or OH···π interactions. Pair with dispersion-corrected DFT (e.g., B3LYP-D3) to model binding energies. For bulky solvents (e.g., tert-butyl alcohol), prioritize π-bound structures using NMR titration experiments .

Q. How to evaluate the biological activity of 4-fluoro-dibenzofuran derivatives in medicinal chemistry research?

Methodological Answer: Screen for cytotoxicity using MTT assays (IC₅₀ values), antimicrobial activity via broth microdilution (MIC), and antiplatelet effects using turbidimetry. Assess in vivo toxicity in rodent models (LD₅₀) and validate pharmacokinetics via HPLC-MS/MS. Prioritize derivatives with low nM potency and high selectivity indices .

Q. What computational strategies predict the environmental persistence of 4-fluoro-dibenzofuran?

Methodological Answer: Simulate photodegradation pathways using time-dependent DFT (TD-DFT) with CAM-B3LYP functional. Model aqueous solubility via COSMO-RS and predict half-lives in soil using QSAR models. Validate with experimental soil column studies under UV light .

Q. How to analyze competing degradation pathways of 4-fluoro-dibenzofuran under oxidative vs. pyrolytic conditions?

Methodological Answer: Compare product profiles using ToF-SIMS and IR spectroscopy. Under pyrolysis, prioritize C-O bond cleavage; under oxidation, track hydroxylation via LC-MS. Use kinetic Monte Carlo simulations to model pathway dominance at varying O₂ concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.